[(3r,4r)-4-Ethylpyrrolidin-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[(3r,4r)-4-Ethylpyrrolidin-3-yl]methanol” is a chemical compound with the molecular formula C7H15NO . It is used for research purposes.
Molecular Structure Analysis
The molecular weight of “this compound” is 129.2001 . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, UPLC, and more .Scientific Research Applications
Catalytic C–C Coupling Using Methanol
Methanol, as a renewable chemical feedstock, has been utilized in direct C–C coupling with allenes to produce higher alcohols featuring all-carbon quaternary centers without stoichiometric by-products. An iridium catalyst facilitated this process, marking a significant advancement in the catalytic C–C coupling of methanol to generate discrete hydrohydroxymethylation products (Moran et al., 2011).
Synthesis of Complex Molecules
Research has demonstrated the synthesis of complex molecules such as (4S-Phenylpyrrolidin-2R-yl)methanol through the double reduction of cyclic sulfonamide precursors. This method provides an efficient pathway to construct molecules where the aryl sulfonyl moiety acts both as an N-protecting group and an aryl donor, showcasing the versatility of using methanol and related compounds in organic synthesis (Evans, 2007).
Microfluidic Chip Reactor for Stereoselective Synthesis
A microfluidic chip reactor has been employed for the stereoselective synthesis of ethyl (R)-4-chloro-3-hydroxybutyrate, a precursor in the synthesis of pharmacologically valuable products. This approach underscores the potential of methanol in fine chemical synthesis through enantioselective processes (Kluson et al., 2019).
Conversion of Methanol and Ethanol to Hydrocarbons
The conversion of methanol and ethanol to hydrocarbons over synthetic zeolite H-ZSM-5 has been explored, revealing methanol's dehydration to dimethyl ether and ethylene as initial steps. This process further diverges into the formation of branched aliphatics or polycondensation reactions leading to aromatic compounds. Such studies highlight methanol's role in producing hydrocarbons, offering insights into alternative fuel production (Derouane et al., 1978).
Methanol in Homogeneous Hydrogenation
Research on the homogeneous hydrogenation of carbon dioxide to methanol using ruthenium cluster anions in the presence of halide anions has opened new avenues for methanol production from CO2. This method presents a novel catalytic system for methanol synthesis, contributing to the development of sustainable chemical processes (Tominaga et al., 1995).
Properties
IUPAC Name |
[(3R,4R)-4-ethylpyrrolidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-6-3-8-4-7(6)5-9/h6-9H,2-5H2,1H3/t6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHYRTQQCGVNMY-NKWVEPMBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCC1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CNC[C@@H]1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.